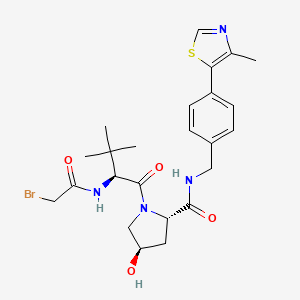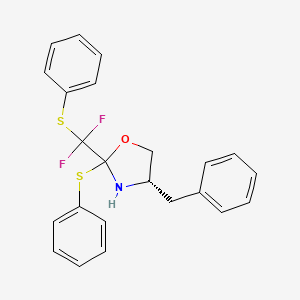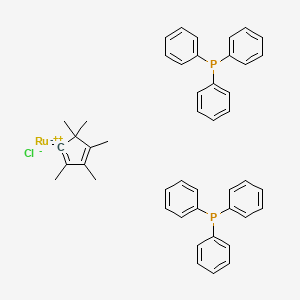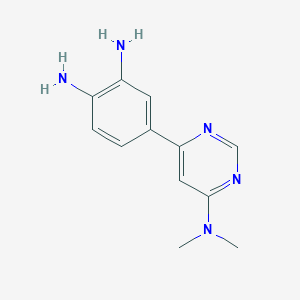
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is a compound with the molecular formula C26H22B2O4 and a molecular weight of 420.07 g/mol . It consists of a central 1,2-diphenylethene core linked to two 4,1-phenylene groups, each functionalized with boronic acid groups . This compound is known for its aggregation-induced emission (AIE) properties, making it useful in various scientific applications .
Méthodes De Préparation
The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diphenylethene and 4-bromophenylboronic acid.
Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, which involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the mixture is heated to promote the coupling reaction.
Analyse Des Réactions Chimiques
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated reagents or nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted phenyl derivatives.
Coupling: Extended aromatic systems.
Applications De Recherche Scientifique
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid involves its ability to form supramolecular assemblies through coordination with metal ions or other molecules . This property is exploited in various applications, such as the detection of glucose, where the compound forms oligoboronates with glucose, leading to a change in its fluorescence properties .
Comparaison Avec Des Composés Similaires
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is unique due to its AIE properties and its ability to form specific supramolecular assemblies . Similar compounds include:
Tetraphenylethene (TPE): Lacks boronic acid groups but shares the AIE properties.
Benzene-1,4-diboronic acid: Contains boronic acid groups but lacks the extended aromatic system of this compound.
4,4′-Biphenyldiboronic acid: Similar structure but lacks the central diphenylethene core.
These comparisons highlight the unique combination of structural features and properties that make This compound valuable in various scientific applications .
Propriétés
Formule moléculaire |
C26H22B2O4 |
|---|---|
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
[4-[(E)-2-(4-boronophenyl)-1,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+ |
Clé InChI |
CFKHFTZRFSABDV-OCEACIFDSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)B(O)O)/C4=CC=CC=C4)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)

![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)


